Akt/PKB inhibitor (IC50 = 100 nM) that interacts with the PH and kinase domains. Inhibits cell proliferation in various cancer cell lines in vitro and decreases NF-κB activity and tumor load in vivo.
dichlorocopper;[(Z)-(4-oxochromen-3-yl)methylideneamino]thiourea
CAS No.: 902779-59-3
Cat. No.: VC0197212
Molecular Formula: C11H9Cl2CuN3O2S
Molecular Weight: 381.7 g/mol
* For research use only. Not for human or veterinary use.
![dichlorocopper;[(Z)-(4-oxochromen-3-yl)methylideneamino]thiourea - 902779-59-3](/images/no_structure.jpg)
Specification
CAS No. | 902779-59-3 |
---|---|
Molecular Formula | C11H9Cl2CuN3O2S |
Molecular Weight | 381.7 g/mol |
IUPAC Name | dichlorocopper;[(Z)-(4-oxochromen-3-yl)methylideneamino]thiourea |
Standard InChI | InChI=1S/C11H9N3O2S.2ClH.Cu/c12-11(17)14-13-5-7-6-16-9-4-2-1-3-8(9)10(7)15;;;/h1-6H,(H3,12,14,17);2*1H;/q;;;+2/p-2/b13-5-;;; |
SMILES | C1=CC=C2C(=C1)C(=O)C(=CO2)C=NNC(=S)N.Cl[Cu]Cl |
Canonical SMILES | C1=CC=C2C(=C1)C(=O)C(=CO2)C=NNC(=S)N.Cl[Cu]Cl |
Introduction
Dichlorocopper;[(Z)-(4-oxochromen-3-yl)methylideneamino]thiourea is a coordination compound featuring a copper(II) ion in its +2 oxidation state, coordinated to two chloride ions and a thiourea ligand. This compound is particularly notable for its unique structural arrangement, which includes a chromenyl moiety that enhances its biological and chemical reactivity. The molecular formula of this compound is C12H10Cl2CuN4O2S, and it is recognized for its vibrant color and crystalline form.
Synthesis of Dichlorocopper;[(Z)-(4-oxochromen-3-yl)methylideneamino]thiourea
The synthesis of dichlorocopper;[(Z)-(4-oxochromen-3-yl)methylideneamino]thiourea typically involves the reaction of copper(II) chloride with thiourea and an appropriate oxochromenyl aldehyde under controlled conditions. The general steps include:
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Step 1: Preparation of the oxochromenyl aldehyde.
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Step 2: Reaction of copper(II) chloride with thiourea in a suitable solvent.
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Step 3: Addition of the oxochromenyl aldehyde to form the desired complex.
Characterization techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray diffraction are employed to confirm the structure and purity of the synthesized compound.
Structural Features
The molecular structure of dichlorocopper;[(Z)-(4-oxochromen-3-yl)methylideneamino]thiourea features a square planar geometry around the copper ion, typical for copper(II) complexes. The thiourea ligand coordinates through its sulfur atom, while the oxochromenyl moiety interacts through its nitrogen atom.
Structural Feature | Description |
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Coordination Geometry | Square planar around the copper ion |
Ligand Coordination | Thiourea through sulfur, oxochromenyl through nitrogen |
Molecular Formula | C12H10Cl2CuN4O2S |
Applications and Future Research Directions
This compound has diverse applications across various fields, including materials science and medicinal chemistry. Its ability to selectively target cancer cells while also exhibiting catalytic properties makes it a valuable subject for further research in both chemistry and biology.
Application Area | Potential Use |
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Cancer Research | Therapeutic agent for inducing apoptosis |
Materials Science | Catalytic properties for material synthesis |
Medicinal Chemistry | Enzyme inhibitor, altering metabolic pathways |
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